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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

Get Quote

Technical Guide | Version 1.0

Part 1: Strategic Analysis & Retrosynthesis
Target Profile[1]

Compound: 4-Iodo-2,5-dimethylphenol[1][2][3]

CAS: 114971-53-8[1][2]

Synonyms: 4-Iodo-2,5-xylenol[1]

Molecular Formula: C₈H₉IO[1]

Molecular Weight: 248.06 g/mol [1]

Synthetic Utility
2,5-Dimethyl-4-iodophenol is a critical intermediate in the synthesis of advanced materials

and pharmaceuticals. Its utility stems from the orthogonal reactivity of its functional groups:
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Phenolic Hydroxyl: Available for etherification or esterification to tune solubility or lipophilicity.

Aryl Iodide: A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira, Buchwald-Hartwig) to construct biaryl scaffolds common in liquid crystals and

bioactive molecules.

Regiochemical Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The starting material, 2,5-

dimethylphenol (2,5-xylenol), presents a regiochemical challenge with three potential sites for

iodination: C3, C4, and C6.

Directing Effects:

–OH Group (C1): Strong activator, directs ortho (C2, C6) and para (C4). C2 is blocked by

a methyl group.[4]

–CH₃ Groups (C2, C5): Weak activators.

Site Analysis:

C6 (ortho to OH): Sterically crowded by the adjacent –OH and C5–Me.

C4 (para to OH): Less sterically hindered than C6. Electronic reinforcement from the C1–

OH (para) and C2/C5–Me groups favors this position.

C3 (meta to OH): Electronic deactivation relative to C4/C6 makes this highly unfavorable.

Conclusion: Under controlled conditions, iodination occurs selectively at C4, yielding the target

4-iodo isomer.

Part 2: Synthetic Methodologies
We evaluate two primary protocols. Protocol A is recommended for standard laboratory

synthesis due to its balance of yield, purity, and atom economy. Protocol B is an alternative for

high-throughput, small-scale screening.

Comparison of Methods
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Feature
Protocol A: Oxidative

Iodination (Recommended)
Protocol B: NIS Iodination

Reagents I₂ / H₂O₂ (or NaNO₂)
N-Iodosuccinimide (NIS) /

TsOH

Solvent Methanol / Water Acetonitrile or DMF

Atom Economy High (Water is byproduct)
Moderate (Succinimide

byproduct)

Scalability Excellent (kg scale feasible) Good (g scale)

Cost Low High

Part 3: Detailed Experimental Protocol (Protocol A)
Objective: Synthesis of 4-iodo-2,5-dimethylphenol via oxidative iodination using I₂/H₂O₂. This

method minimizes hazardous waste and utilizes water as the primary oxidant byproduct.

Reagents & Equipment
Precursor: 2,5-Dimethylphenol (99%)

Iodine Source: Molecular Iodine (I₂), solid

Oxidant: Hydrogen Peroxide (30% aq.) or Sodium Nitrite (NaNO₂)

Solvent: Methanol (MeOH), HPLC grade

Quench: Sodium Thiosulfate (Na₂S₂O₃), sat. aq. solution

Equipment: Round-bottom flask, magnetic stirrer, addition funnel, temperature probe.

Step-by-Step Procedure
Solubilization: In a 250 mL round-bottom flask equipped with a stir bar, dissolve 2,5-

dimethylphenol (1.22 g, 10.0 mmol) in Methanol (20 mL). Ensure complete dissolution.
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Iodine Addition: Add Molecular Iodine (1.27 g, 5.0 mmol, 0.5 equiv) to the solution. The

mixture will turn dark brown.

Note: Only 0.5 equivalents of I₂ are initially required because the oxidant recycles the

iodide byproduct back to iodine. If using NaNO₂/H⁺ or just excess I₂, adjust stoichiometry

accordingly. For the H₂O₂ method, use 0.5-0.6 eq I₂ and 0.6 eq H₂O₂ to drive atom

economy, or simply use 1.0 eq I₂ if recycling is not optimized. Standard Lab Scale

Recommendation: Use 1.0 eq I₂ (2.54 g) if not using a catalytic cycle, or 0.5 eq I₂ + 0.6 eq

H₂O₂.

Refined Step: Add I₂ (2.54 g, 10.0 mmol) for stoichiometric reliability in a single-pass

batch.

Catalyst/Oxidant Addition:

Option 1 (Green): Add H₂O₂ (30%, 1.2 mL) dropwise over 10 minutes.

Option 2 (NaNO₂ catalyzed): Add NaNO₂ (catalytic amount, 5 mol%) dissolved in minimal

water.

Instruction: Stir at room temperature (20-25°C).

Reaction Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1).

Starting Material Rf: ~0.6

Product Rf: ~0.4 (slightly more polar due to iodine polarizability, or less polar depending on

plate condition; iodine usually increases lipophilicity but phenol acidity changes).

Correction: Iodophenols often run slightly higher or similar to starting phenols. Look for the

disappearance of the starting spot.

Reaction Time: Typically 1.5 – 4 hours.

Quenching: Once conversion is >95%, pour the reaction mixture into Ice-Water (100 mL)

containing saturated Na₂S₂O₃ (20 mL).

Visual Cue: The dark iodine color should vanish, leaving a white or off-white precipitate.
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Workup & Isolation:

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

Wash combined organics with Brine (50 mL).

Dry over anhydrous Na₂SO₄.

Filter and concentrate under reduced pressure to yield the crude solid.[5]

Purification:

Recrystallize from Ligroin or a mixture of Ethanol/Water.

Alternatively, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5

to 80:20).

Characterization Data (Literature Consensus)
Physical State: White to off-white needles/crystalline solid.

Melting Point: 95–99 °C.

¹H NMR (500 MHz, CDCl₃):

δ 9.54 (s, 1H, -OH)[6]

δ 7.60 (s, 1H, Ar-H, C3-H, ortho to I)

δ 6.34 (s, 1H, Ar-H, C6-H, ortho to OH)

δ 2.19 (s, 3H, -CH₃)[6]

δ 2.04 (s, 3H, -CH₃)[6]

Note: The significant chemical shift difference between the aromatic protons (7.60 vs 6.34)

confirms the regiochemistry. The proton at 7.60 is deshielded by the adjacent Iodine.

Part 4: Visualization & Mechanism
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Reaction Scheme & Mechanism
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the

regioselective preference for the C4 position.

2,5-Dimethylphenol
(Starting Material)

Sigma Complex
(Intermediate)

 Attack at C4 (Para)

6-Iodo Isomer
(Minor Byproduct)

 Attack at C6 (Sterically Hindered)

Iodine (I2) + Oxidant
(Electrophile Generation I+)

4-Iodo-2,5-dimethylphenol
(Target)

 -H+ (Re-aromatization)

Click to download full resolution via product page

Caption: Mechanistic pathway of electrophilic iodination. The C4-attack is favored due to steric

clearance relative to C6, resulting in high regioselectivity.

Experimental Workflow
The operational flow for the "Green" oxidative iodination method.
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Caption: Step-by-step experimental workflow for the oxidative iodination protocol.
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Part 5: Safety & Handling
Iodine (I₂): Corrosive and volatile solid. Weigh in a fume hood. Avoid inhalation of vapors.[7]

Phenols: Toxic by absorption. Wear nitrile gloves and long sleeves.

Hydrogen Peroxide: Strong oxidizer. Store away from organics until reaction time.

Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing

thiosulfate/iodide should be disposed of according to local EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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